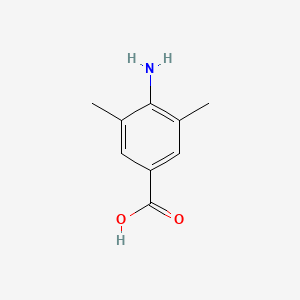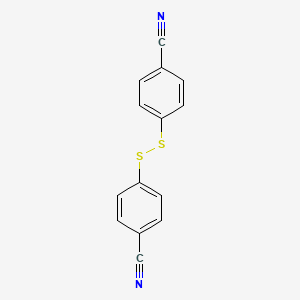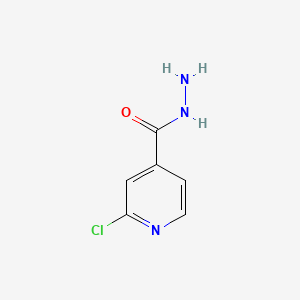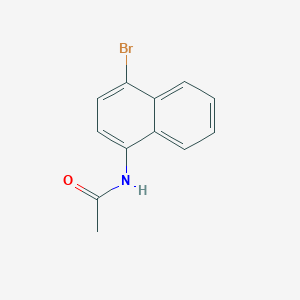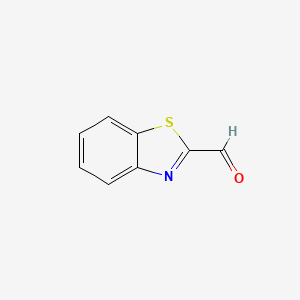
1,3-Benzothiazole-2-carbaldéhyde
Vue d'ensemble
Description
1,3-Benzothiazole-2-carbaldehyde (BTCA) is an important organosulfur compound that has been studied extensively in the past few decades due to its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. BTCA is a versatile platform for the synthesis of various derivatives and can be used as a starting material for a number of important syntheses. In recent years, BTCA has been the subject of numerous studies that have revealed its potential for use in a variety of applications.
Applications De Recherche Scientifique
Activité antituberculeuse
Les dérivés du 1,3-Benzothiazole-2-carbaldéhyde ont été explorés pour leur potentiel dans la lutte contre la tuberculose (TB). Des études récentes ont synthétisé de nouveaux composés à base de benzothiazole qui présentent des propriétés antituberculeuses significatives in vitro et in vivo . Ces composés ont montré une meilleure puissance d'inhibition contre Mycobacterium tuberculosis par rapport aux médicaments de référence standard. Les voies de synthèse comprennent le couplage diazoïque, la condensation de Knoevenagel et d'autres techniques, soulignant la polyvalence du this compound dans les applications de la chimie médicinale .
Synthèse de la chimie verte
Dans le domaine de la chimie verte, le this compound joue un rôle crucial dans la synthèse de composés respectueux de l'environnement. Il est utilisé dans des réactions de condensation avec divers substrats, notamment des aldéhydes, des cétones et des acides, pour créer des composés benzothiazoliques qui sont importants en biochimie et en chimie médicinale en raison de leurs activités pharmaceutiques et biologiques .
Inhibition enzymatique
Les dérivés du benzothiazole, y compris ceux dérivés du this compound, sont connus pour agir comme des inhibiteurs enzymatiques. Ils ont été utilisés dans la conception et la synthèse de molécules ciblant des enzymes spécifiques impliquées dans les voies des maladies. Par exemple, des molécules à base de benzothiazole ont été conçues pour inhiber la famille des enzymes BCL-2, qui jouent un rôle essentiel dans l'apoptose et la pathogenèse du cancer .
Matériaux fluorescents
Le système cyclique du benzothiazole, qui comprend le this compound, est largement utilisé dans le développement de matériaux fluorescents. Ces matériaux ont des applications dans les réactifs d'imagerie et d'autres domaines où la fluorescence est nécessaire à des fins de détection et d'analyse .
Dispositifs électroluminescents
En raison de son activité pharmaceutique et biologique élevée, le this compound est également utilisé dans la synthèse de composés pour les dispositifs électroluminescents. Ces dispositifs, qui comprennent les diodes électroluminescentes organiques (OLED), bénéficient des propriétés attractives d'électrons des dérivés du benzothiazole, améliorant les propriétés électroniques des matériaux organiques utilisés .
Chimie médicinale
En chimie médicinale, les dérivés du this compound font partie intégrante de la création de composés ayant un large éventail d'activités biologiques. Ces activités comprennent des effets anticancéreux, antibactériens, antidiabétiques et neuroprotecteurs. La synthèse de ces dérivés implique souvent des principes de chimie verte, soulignant davantage la polyvalence et l'importance du composé dans le développement de médicaments .
Mécanisme D'action
Target of Action
The primary target of 1,3-Benzothiazole-2-carbaldehyde is the DprE1 protein . This protein plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this target .
Mode of Action
This interaction likely involves the formation of a covalent bond between the benzothiazole derivative and its target, disrupting the target’s normal function and leading to the death of the bacterium .
Biochemical Pathways
The biochemical pathways affected by 1,3-Benzothiazole-2-carbaldehyde are those involved in the survival and replication of M. tuberculosis. By inhibiting the DprE1 protein, this compound disrupts the bacterium’s ability to synthesize essential components of its cell wall, leading to cell death .
Pharmacokinetics
It is known that benzothiazole derivatives are irreversible oxidation agents This suggests that they may have good bioavailability and can reach their target sites effectively
Result of Action
The result of the action of 1,3-Benzothiazole-2-carbaldehyde is the inhibition of the growth and replication of M. tuberculosis. This is achieved by disrupting the synthesis of essential components of the bacterium’s cell wall, leading to cell death .
Action Environment
The action of 1,3-Benzothiazole-2-carbaldehyde can be influenced by various environmental factors. Additionally, adequate ventilation is recommended when handling this compound to avoid dust formation
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,3-Benzothiazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as BCL-2, which is involved in the regulation of apoptosis . This inhibition can lead to the induction of programmed cell death in cancer cells, making it a potential candidate for anti-cancer therapies. Additionally, 1,3-Benzothiazole-2-carbaldehyde has been shown to interact with other biomolecules, such as DNA and RNA, affecting their stability and function .
Cellular Effects
1,3-Benzothiazole-2-carbaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound has been shown to modulate the expression of pro-apoptotic and anti-apoptotic proteins, thereby influencing the balance between cell survival and death . Furthermore, 1,3-Benzothiazole-2-carbaldehyde can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 1,3-Benzothiazole-2-carbaldehyde involves its binding interactions with various biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,3-Benzothiazole-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzothiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Benzothiazole-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1,3-Benzothiazole-2-carbaldehyde has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to induce beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At high doses, 1,3-Benzothiazole-2-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,3-Benzothiazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, ultimately influencing cellular function and behavior.
Transport and Distribution
The transport and distribution of 1,3-Benzothiazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, 1,3-Benzothiazole-2-carbaldehyde can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
1,3-Benzothiazole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localizations can affect the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKPJTFLRQNNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216612 | |
| Record name | 1,3-Benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6639-57-2 | |
| Record name | 1,3-Benzothiazole-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9ES1SF5P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


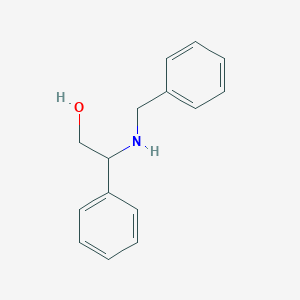
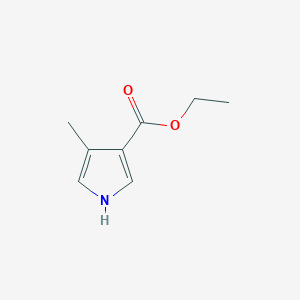
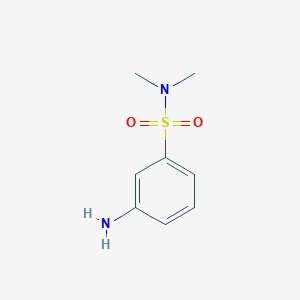

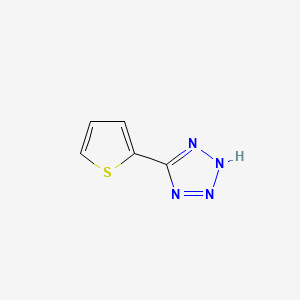
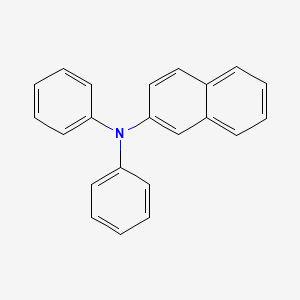
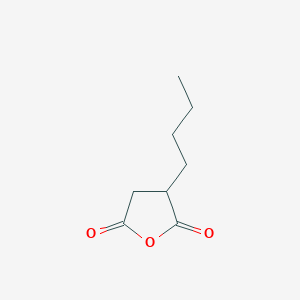
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
